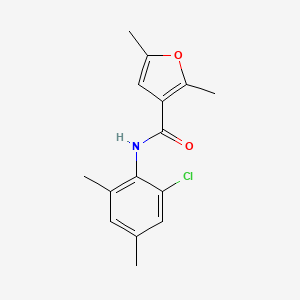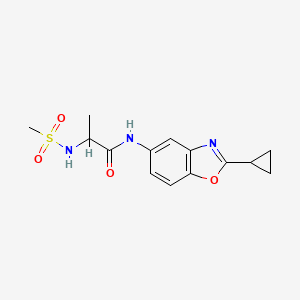
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as A-836,339, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of drugs known as cannabinoid receptor agonists and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a selective agonist of the CB2 cannabinoid receptor. This receptor is primarily expressed in immune cells and has been shown to play a role in inflammation and pain. Activation of the CB2 receptor by N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as reduce drug-seeking behavior in animal models of addiction. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have antioxidant properties, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is its selectivity for the CB2 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide. One area of research is the development of more potent and selective CB2 receptor agonists. Another area of research is the development of novel drug delivery systems that can improve the pharmacokinetics of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide. Additionally, further research is needed to fully understand the potential therapeutic applications of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide in the treatment of pain, addiction, and neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a complex process that involves several steps. The first step is the preparation of 2,5-dimethylfuran-3-carboxylic acid. This is achieved by reacting 2,5-dimethylfuran with potassium permanganate in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride.
The next step is the preparation of 2-chloro-4,6-dimethylphenylamine. This is achieved by reacting 2-chloro-4,6-dimethylphenylacetonitrile with lithium aluminum hydride in the presence of ether. The resulting product is then treated with hydrochloric acid to form the corresponding amine.
Finally, the amine is reacted with the acid chloride to form the desired product, N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of pain management. Studies have shown that N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has potent analgesic effects and may be useful in the treatment of chronic pain.
Another area of research has been in the field of addiction. N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-8-5-9(2)14(13(16)6-8)17-15(18)12-7-10(3)19-11(12)4/h5-7H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVRUPKGPJSRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=C(OC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)
![2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)
![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)
![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)

